molecular formula C7H10N2O3 B161145 Methyl (2Z)-(cyanoimino)(propoxy)acetate CAS No. 130149-31-4

Methyl (2Z)-(cyanoimino)(propoxy)acetate

Cat. No.: B161145
CAS No.: 130149-31-4
M. Wt: 170.17 g/mol
InChI Key: JEGLZDRWQMXBGY-UHFFFAOYSA-N
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Description

Methyl (2Z)-(cyanoimino)(propoxy)acetate is a synthetic organic compound characterized by its unique structural features:

  • Ester group: A methyl ester moiety (CH₃O−) at the carboxylate position, influencing solubility and hydrolysis stability.
  • Propoxy substituent: A three-carbon alkoxy chain (CH₂CH₂CH₂O−) attached to the acetate backbone, enhancing lipophilicity compared to shorter-chain analogs.
  • (2Z)-Configuration: Stereochemical orientation at the double bond, affecting molecular geometry and interactions.

This compound is primarily used in research settings, particularly in studies exploring bioactive intermediates or agrochemical precursors .

Properties

CAS No.

130149-31-4

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

methyl 2-cyanoimino-2-propoxyacetate

InChI

InChI=1S/C7H10N2O3/c1-3-4-12-6(9-5-8)7(10)11-2/h3-4H2,1-2H3

InChI Key

JEGLZDRWQMXBGY-UHFFFAOYSA-N

SMILES

CCCOC(=NC#N)C(=O)OC

Canonical SMILES

CCCOC(=NC#N)C(=O)OC

Synonyms

Acetic acid, (cyanoimino)propoxy-, methyl ester (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Cyano and Ester Groups

Ethyl (2Z)-2-Cyano-3-[(2-Methoxy-5-Methylphenyl)Amino]Prop-2-Enoate
  • Molecular Formula : C₁₄H₁₅N₂O₃
  • Key Features: Ethyl ester instead of methyl ester. Substituted phenylamino group instead of propoxy. Similar (2Z)-configuration and cyano group.
  • Applications: Pharmaceutical intermediate due to its enamine and cyano groups, which enhance binding to biological targets .
2-Ethoxyethyl (2Z)-2-Cyano-2-[3-(3-Methoxypropylamino)Cyclohex-2-En-1-Ylidene]Acetate
  • Molecular Formula : C₁₈H₂₇N₃O₄ (CAS 700-860-3)
  • Key Features :
    • Ethoxyethyl chain increases hydrophobicity compared to propoxy.
    • Cyclohexenylidene scaffold introduces conformational rigidity.
  • Applications : Specialty chemical in polymer research .

Organophosphorus Compounds with Propoxy Substituents

Propyl S-2-Trimethylammonium Ethyl Methylphosphonothiolate Iodide
  • Molecular Formula: C₉H₂₃INO₂PS
  • Key Features: Phosphonothiolate core instead of acetate. Quaternary ammonium group enhances water solubility.
  • Applications: Potential antidote for organophosphate poisoning due to its charged structure .
O-Propyl S-2-Dipropylaminoethyl Methylphosphonothiolate
  • Molecular Formula: C₁₆H₃₄NO₂PS
  • Key Features: Dipropylamino group improves membrane permeability. Propoxy chain aligns with lipophilic environments.
  • Applications : Investigated for nerve agent countermeasures .

Cyano-Containing Agrochemicals

Cyanazine (2-((4-Chloro-6-(Ethylamino)-1,3,5-Triazin-2-Yl)Amino)-2-Methylpropionitrile)
  • Molecular Formula : C₉H₁₃ClN₆
  • Key Features: Triazine ring instead of acetate backbone. Chloro and cyano groups enhance herbicidal activity.
  • Applications : Broad-spectrum herbicide targeting photosynthetic pathways .

Research Findings and Functional Insights

  • Lipophilicity Trends : The propoxy chain in the target compound increases LogP compared to ethoxy analogs, suggesting better membrane permeability .
  • Reactivity: The cyanoimino group may act as a hydrogen-bond acceptor, similar to cyanazine’s nitrile moiety, but lacks the triazine ring’s electron-deficient character .
  • Stability : Methyl esters (as in the target compound) hydrolyze slower than ethyl esters under physiological conditions, a critical factor in drug design .
  • Toxicity Profile: Unlike organophosphorus compounds with phosphonothiolate groups, the target compound’s ester and cyanoimino groups likely reduce acute toxicity .

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